molecular formula C13H10N2O2 B1359453 1,3-diacetyl-1H-indole-6-carbonitrile CAS No. 1091576-28-1

1,3-diacetyl-1H-indole-6-carbonitrile

Cat. No. B1359453
M. Wt: 226.23 g/mol
InChI Key: HYIYJYHZMJYUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diacetyl-1H-indole-6-carbonitrile is a synthetic compound with the molecular formula C13H10N2O2 and a molecular weight of 226.23 . It is intended for research use only .


Molecular Structure Analysis

The InChI code for 1,3-Diacetyl-1H-indole-6-carbonitrile is 1S/C13H10N2O2/c1-8(16)12-7-15(9(2)17)13-5-10(6-14)3-4-11(12)13/h3-5,7H,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

1,3-Diacetyl-1H-indole-6-carbonitrile has a molecular weight of 226.23 and a molecular formula of C13H10N2O2 . It is recommended to be stored at a temperature of 28°C .

Scientific Research Applications

Synthesis and Cytotoxic Evaluation

A study by Radwan, Alminderej, and Awad (2020) explored the synthesis of novel tetrazolopyrimidine-6-carbonitrile compounds, including 1,3-diacetyl-1H-indole-6-carbonitrile derivatives. These compounds exhibited potent anticancer activities against various human cancer cell lines, notably lung and colon cancers, demonstrating their potential in cancer research and therapy (Radwan, Alminderej, & Awad, 2020).

Catalytic Applications in Organic Chemistry

Khalafi‐Nezhad et al. (2008) described the use of 1H-indole derivatives in a solvent-free process for preparing bis(indolyl)methanes, highlighting the versatility of these compounds in organic synthesis. The study showcased the efficient and clean production of these derivatives, emphasizing their importance in pharmaceutical chemistry (Khalafi‐Nezhad et al., 2008).

One-Pot Multicomponent Reactions

Zhao et al. (2009) focused on the synthesis of indole-containing pyridine derivatives, which includes compounds similar to 1,3-diacetyl-1H-indole-6-carbonitrile. The study highlighted the method's high yields, broad substrate scope, and straightforward procedures, demonstrating the compound's utility in the efficient synthesis of complex organic molecules (Zhao et al., 2009).

Microwave-Assisted Organic Synthesis

Krishnammagari et al. (2019) developed a protocol for synthesizing novel indole and coumarin containing pyridine-3-carbonitrile derivatives. This method, involving 1,3-diacetyl-1H-indole-6-carbonitrile, offers advantages such as short reaction time, easy work-up, and good yield, contributing to advancements in green chemistry and organic synthesis (Krishnammagari et al., 2019).

properties

IUPAC Name

1,3-diacetylindole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-8(16)12-7-15(9(2)17)13-5-10(6-14)3-4-11(12)13/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIYJYHZMJYUBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=C1C=CC(=C2)C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-diacetyl-1H-indole-6-carbonitrile

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